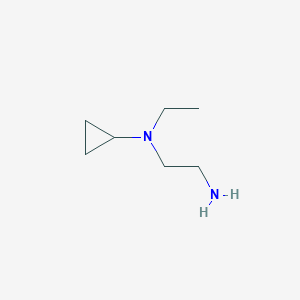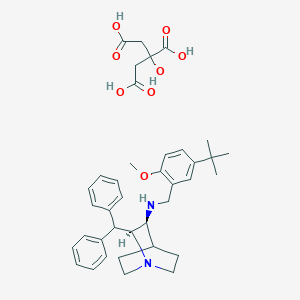![molecular formula C7H10O2 B139173 3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI) CAS No. 132617-02-8](/img/structure/B139173.png)
3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI), also known as (+)-trans-Carveol, is a terpenoid that is commonly found in essential oils of plants belonging to the family Lamiaceae. It has a minty odor and is widely used in the fragrance and flavor industry. In recent years, there has been a growing interest in the scientific research application of (+)-trans-Carveol due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (+)-trans-Carveol is not fully understood. However, it is believed to exert its therapeutic effects through several pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It also modulates the activity of neurotransmitters, which are involved in anxiety and sleep regulation.
Biochemical and Physiological Effects
(+)-trans-Carveol has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of liver enzymes, which are markers of liver damage. It also reduces the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, it has been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (+)-trans-Carveol in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research application of (+)-trans-Carveol. One area of interest is its potential use as a natural preservative in the food industry. It has also been suggested that it could be used as a therapeutic agent for the treatment of liver and kidney diseases. In addition, further studies are needed to investigate its potential as an anxiolytic and sedative agent.
Conclusion
In conclusion, (+)-trans-Carveol is a terpenoid that has several potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and antimicrobial activities and has a protective effect on liver and kidney function. While there are some limitations to its use in lab experiments, it is widely available and relatively easy to synthesize. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
(+)-trans-Carveol can be synthesized from limonene, which is a natural compound found in citrus fruits. The synthesis process involves the oxidation of limonene to carveol, which is then further oxidized to (+)-trans-Carveol. The purity of the final product can be improved by fractional distillation.
Wissenschaftliche Forschungsanwendungen
Studies have shown that (+)-trans-Carveol has several potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and antimicrobial activities. It has also been found to have a protective effect on liver and kidney function. In addition, it has been shown to have anxiolytic and sedative effects.
Eigenschaften
CAS-Nummer |
132617-02-8 |
|---|---|
Produktname |
3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI) |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol |
InChI |
InChI=1S/C7H10O2/c8-5-2-3-1-4(5)7-6(3)9-7/h3-8H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 |
InChI-Schlüssel |
RJBJHFBDOYQZCM-CXNFULCWSA-N |
Isomerische SMILES |
C1[C@H]2C[C@H]([C@@H]1[C@@H]3[C@H]2O3)O |
SMILES |
C1C2CC(C1C3C2O3)O |
Kanonische SMILES |
C1C2CC(C1C3C2O3)O |
Synonyme |
3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





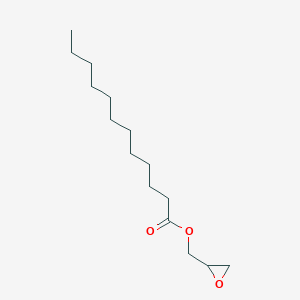
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
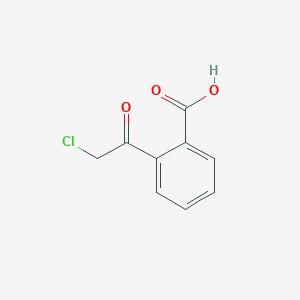
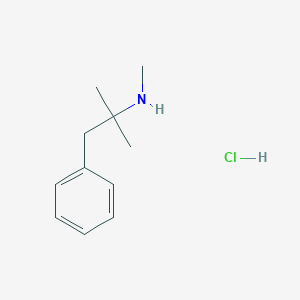

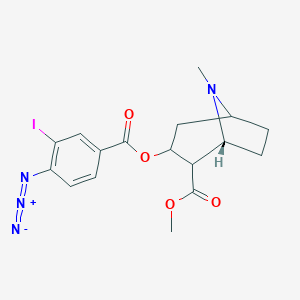
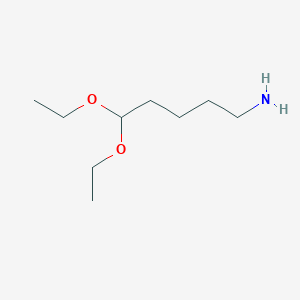
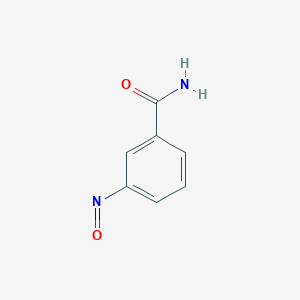
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)

